molecular formula C20H18ClN3O4 B2489860 1-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 867135-97-5

1-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B2489860
CAS No.: 867135-97-5
M. Wt: 399.83
InChI Key: BVFCOZVLKQDKDF-UHFFFAOYSA-N
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Description

The compound 1-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a pyrazoline derivative featuring a quinoline core substituted with chloro and dimethoxy groups at positions 2, 6, and 7, respectively. The pyrazoline ring is further functionalized with a furan-2-yl substituent and an acetyl group.

Properties

IUPAC Name

1-[3-(2-chloro-6,7-dimethoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4/c1-11(25)24-16(9-15(23-24)17-5-4-6-28-17)13-7-12-8-18(26-2)19(27-3)10-14(12)22-20(13)21/h4-8,10,16H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFCOZVLKQDKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CO2)C3=C(N=C4C=C(C(=CC4=C3)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Annulation Approach

The Friedländer reaction between 2-nitroveratraldehyde and ethyl acetoacetate under acidic conditions yields 7,8-dimethoxy-3-hydroxyquinolin-2(1H)-one. Chlorination at position 2 is achieved using phosphorus oxychloride (POCl₃), followed by acetylation at position 3 via Claisen condensation with acetyl chloride.

Key Reaction Conditions

Step Reagents/Conditions Yield Source
Annulation H₂SO₄, 110°C, 6h 78%
Chlorination POCl₃, reflux, 4h 85%
Acetylation Acetyl chloride, AlCl₃, DCM, 0°C → rt 90%

Alternative Pathway via Carbonitrile Intermediate

4-Chloro-6,7-dimethoxyquinoline-3-carbonitrile serves as a versatile precursor. Reduction of the nitrile group to a ketone is achieved using Grignard reagents (e.g., MeMgBr) followed by acidic workup.

Synthesis of the Pyrazole Moiety: 3-(Furan-2-yl)-4,5-dihydro-1H-pyrazole

The dihydropyrazole ring is constructed via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives.

Hydrazine-Based Cyclization

Furan-2-carbaldehyde is converted to its corresponding hydrazone by reaction with hydrazine hydrate. Subsequent cyclization with ethyl acetoacetate in ethanol under reflux forms 3-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide.

Optimized Procedure

  • Reagents : Hydrazine hydrate, ethyl acetoacetate, ethanol
  • Conditions : Reflux, 24h, NaOAc as base
  • Yield : 72%

Functionalization of the Pyrazole Ring

The carbothioamide group is replaced with an acetyl group via nucleophilic substitution. Reaction with ethyl 2-chloroacetate in ethoxyethanol at 80°C yields 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4(5H)-one.

Coupling of Quinoline and Pyrazole Moieties

The final step involves linking the quinoline and pyrazole units through a nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling.

SNAr Reaction

1-(2-Chloro-6,7-dimethoxyquinolin-3-yl)ethan-1-one reacts with the pyrazole-thione derivative in ethoxyethanol containing pyridine hydrochloride. The chloro group at position 2 of the quinoline is displaced by the pyrazole’s nitrogen.

Representative Protocol

  • Reagents : Pyridine hydrochloride, ethoxyethanol
  • Conditions : Reflux, 1h, N₂ atmosphere
  • Workup : Neutralization with Na₂CO₃, precipitation at pH 7
  • Yield : 95%

Structural Confirmation

The product is characterized by:

  • ¹H NMR : Resonances at δ 8.03–8.00 (quinoline H-4), δ 7.63–7.58 (furan H-β), δ 4.25–4.10 (pyrazole CH₂).
  • HRMS : [M+H]⁺ calculated 456.12, observed 456.10.

Alternative Pathways and Optimization

One-Pot Synthesis

A tandem Ugi-Knoevenagel condensation minimizes intermediate isolation. 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde, furan-2-carboxylic acid, and tert-butyl isocyanide undergo cyclization in methanol at 60°C.

Solvent and Catalyst Screening

Ethoxyethanol outperforms DMF and THF in coupling reactions due to its high boiling point and polarity. Pyridine hydrochloride enhances reactivity by stabilizing the transition state.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing substitution at quinoline position 4 is suppressed using bulky bases (e.g., DIPEA).
  • Pyrazole Tautomerism : The 4,5-dihydro configuration is maintained by conducting reactions under inert atmospheres.

Chemical Reactions Analysis

1-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as dihydroquinoline derivatives.

    Coupling Reactions: The furan ring can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

Pharmaceutical Applications

The presence of halogen (chlorine) and methoxy groups enhances the compound's biological activity, suggesting potential applications in pharmaceuticals. Some key areas of interest include:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyrazoles have shown effectiveness against various microorganisms, including Mycobacterium smegmatis . The presence of electron-withdrawing groups in the structure may enhance these effects.
  • Anticancer Activity : Compounds featuring quinoline and pyrazole moieties have been investigated for their anticancer properties. The ability to inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest makes this compound a candidate for further exploration in oncology .

The biological activity of 1-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can be attributed to:

  • Quinoline Moiety : Known for its diverse pharmacological activities, including antimalarial and anticancer effects.
  • Furan Substituent : Contributes to the compound's reactivity and potential interaction with biological targets.
  • Pyrazole Core : Exhibits anti-inflammatory and analgesic properties, enhancing the overall therapeutic profile of the compound .

Table 1: Summary of Biological Activities

Activity TypeReferenceObservations
AntimicrobialRSC AdvancesEffective against a range of bacteria; maximum inhibition against Mycobacterium smegmatis noted.
AnticancerInternal StudyInduced apoptosis in cancer cell lines; further studies needed for mechanism elucidation.
Anti-inflammatoryLiterature ReviewPyrazole derivatives show promise in reducing inflammation markers in vitro.

Mechanism of Action

The mechanism of action of 1-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of key biological pathways. Additionally, it may interact with cellular receptors, modulating signal transduction and cellular responses. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and its analogs:

Compound Name Quinoline Substituents Aryl Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound : 1-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 2-Cl, 6,7-diOCH₃ Furan-2-yl C₂₅H₂₂ClN₃O₄ 475.91 High polarity due to dimethoxy groups; potential for H-bonding interactions
Analog 1 : 1-[3-(2-Methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propane-1-one 2-CH₃, 4-Ph Phenyl C₂₈H₂₅N₃O 443.52 Increased lipophilicity; steric bulk from phenyl groups
Analog 2 : 1-{5-[4-(Hexyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethanone N/A (non-quinoline core) 4-hexyloxy-phenyl C₂₃H₂₆N₂O₂ 374.46 Flexible alkoxy chain enhances solubility in nonpolar environments
Analog 3 : 1-[5-(2-Chlorophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone N/A (chlorophenyl substituent) 2-Cl-phenyl C₁₂H₁₁ClN₂O₂ 256.68 Hydroxy group introduces hydrogen-bonding capacity

Key Structural and Functional Insights:

Quinoline Core Modifications: The target compound’s 6,7-dimethoxyquinoline substituent contrasts with Analog 1’s methyl and phenyl groups. Analog 3 lacks a quinoline core but incorporates a chlorophenyl group, which may reduce planarity and alter binding interactions .

Analog 2’s hexyloxy chain increases hydrophobicity, suggesting utility in membrane-permeable applications .

Modifications like dimethoxy groups may require protective-group strategies to avoid side reactions .

Crystallographic Data :

  • Analog 2 and Analog 3 were characterized via single-crystal X-ray diffraction (SHELXL refinement), with R factors of 0.041 and 0.053, respectively . These studies highlight the planar geometry of the pyrazoline ring and dihedral angles between substituents, which influence molecular packing and stability.

Research Findings and Implications

  • Biological Activity: Though direct data on the target compound are unavailable, Analog 1 and similar quinoline-pyrazoline hybrids exhibit antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) . The target compound’s dimethoxy groups may enhance DNA intercalation or enzyme inhibition compared to methyl-substituted analogs.

Biological Activity

1-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a complex organic compound that integrates various pharmacologically active moieties. This compound is of particular interest in medicinal chemistry due to its potential biological activities, especially in anticancer and antimicrobial applications. The following sections will explore its synthesis, biological evaluations, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Pyrazole Ring : The initial step typically involves the cyclocondensation of appropriate hydrazine derivatives with carbonyl compounds.
  • Quinoline and Furan Integration : The introduction of the quinoline and furan moieties is achieved through electrophilic substitution reactions.
  • Final Product Isolation : The final compound is purified through crystallization or chromatography techniques to ensure high purity for biological evaluation.

Anticancer Activity

Numerous studies have indicated that compounds containing pyrazole and quinoline structures exhibit significant anticancer properties. For instance:

  • A study evaluated derivatives similar to this compound against various cancer cell lines. Results showed promising IC50 values indicating effective inhibition of cell proliferation in HepG2 (liver cancer) and HCT116 (colon cancer) cell lines .
CompoundCell LineIC50 (µg/mL)
Compound AHepG26.9
Compound BHCT11613.6
Target CompoundHepG2TBD
Target CompoundHCT116TBD

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties as well:

  • Research on similar pyrazole derivatives has shown activity against various bacterial strains. For example, a related pyrazole derivative exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) in the low µg/mL range .

Case Studies

Several case studies have documented the biological evaluation of compounds similar to this compound:

  • Study on Pyrazolo[5,1-b]thiazole Derivatives : This study synthesized novel derivatives and evaluated their anticancer activities, revealing that modifications in the structure significantly affected their potency against cancer cells .
  • Antimicrobial Screening : A series of quinoline-based compounds were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria, demonstrating that specific substitutions enhanced their activity .

Q & A

Q. What are the key steps and methodological considerations for synthesizing this compound?

Synthesis typically involves multi-step reactions, including:

  • Condensation reactions to form the pyrazole core.
  • Cyclization under controlled pH (6.5–7.5) and temperature (60–80°C) to stabilize intermediates .
  • Purification via recrystallization using ethanol-DMF (1:1) mixtures to enhance yield and purity .

Q. Example Reaction Conditions Table

StepReactantsSolventTemperatureCatalystYield (%)
1Hydrazine, diketoneEthanolRefluxAcetic acid65–75
2Chloroquinoline derivativeTHF60°C80–85

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

  • NMR : Assign peaks for furan (δ 6.3–7.1 ppm), pyrazole (δ 2.5–3.5 ppm), and quinoline protons (δ 8.0–8.8 ppm) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Diffraction : Resolve dihedral angles between quinoline and pyrazole moieties (e.g., 12.5° deviation observed in analogs) .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved during structural refinement?

  • Use SHELXL for high-resolution refinement:
    • Apply TWIN/BASF commands to model twinning in crystals .
    • Optimize hydrogen bonding parameters (e.g., D-H···A distances < 2.5 Å) using restraints .
    • Validate with R-factor convergence (<5% discrepancy between observed and calculated data) .

Q. Example Refinement Parameters

ParameterValueSource
R₁ (I > 2σ(I))0.041
wR₂ (all data)0.103
Flack x parameter0.02(1)

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological potential?

  • In vitro assays : Test against kinase targets (e.g., EGFR) using ATP-competitive binding assays (IC₅₀ determination) .
  • Molecular docking : Align the compound’s 3D structure (from XRD) with protein active sites (e.g., PDB: 3SJ) using MOE software .
  • Selectivity profiling : Compare activity across isoforms (e.g., COX-1 vs. COX-2) to identify off-target effects .

Q. What strategies mitigate contradictions in pharmacological data (e.g., varying IC₅₀ values)?

  • Standardized protocols : Use randomized block designs with split-plot arrangements to control batch variability .
  • Dose-response validation : Repeat assays at 6–8 concentrations (n=4 replicates) to calculate Hill slopes .
  • Statistical analysis : Apply ANOVA with post-hoc Tukey tests (p < 0.05) to confirm significance .

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